Eugenyl phenylacetate

Description

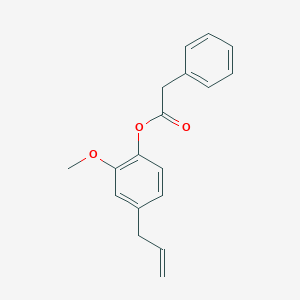

Structure

3D Structure

Properties

IUPAC Name |

(2-methoxy-4-prop-2-enylphenyl) 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-3-7-14-10-11-16(17(12-14)20-2)21-18(19)13-15-8-5-4-6-9-15/h3-6,8-12H,1,7,13H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEEUACXJJPNYOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC=C)OC(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047406 | |

| Record name | Eugenyl phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10402-33-2 | |

| Record name | Eugenyl phenylacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10402-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eugenyl phenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010402332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eugenyl phenylacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, 2-methoxy-4-(2-propen-1-yl)phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Eugenyl phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-allyl-2-methoxyphenyl phenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EUGENYL PHENYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6KBF67K9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Investigational Biological Activities and Mechanistic Studies of Eugenyl Phenylacetate in Vitro and Non Clinical Models

Elucidation of Anti-inflammatory Pathways and Molecular Interactions

Studies on eugenyl phenylacetate (B1230308) are beginning to shed light on its potential interactions with key components of the inflammatory cascade.

Cyclooxygenase (COX) Enzyme Inhibition Studies

While direct studies on eugenyl phenylacetate's effect on cyclooxygenase (COX) enzymes are limited, research into its parent compound, eugenol (B1671780), provides some context. Eugenol has been shown to inhibit the expression of COX-2, an enzyme induced during inflammation, in lipopolysaccharide (LPS)-stimulated mouse macrophage cells. nih.gov Computational analyses also suggest that eugenol can bind to COX-2. nih.gov The COX-1 isozyme is constitutive and responsible for the basal production of prostaglandins (PGs) necessary for homeostasis, whereas COX-2 is expressed at low levels under normal conditions but is responsible for high prostaglandin production during inflammation. nih.gov Some phenolic compounds have been found to specifically inhibit the cyclooxygenase component of prostaglandin H synthase (PHS). nih.gov

Modulation of Prostaglandin Synthesis Pathways

The synthesis of prostaglandins, key mediators of inflammation, is a focal point of anti-inflammatory research. nih.gov Eugenol has been observed to inhibit the synthesis of prostaglandin E2 (PGE2). nih.govresearchgate.net This inhibition is thought to occur through the inhibition of cyclooxygenase. researchgate.net PGE2 is a pivotal prostaglandin produced by most mammalian tissues and regulates multiple biological processes under both normal and pathological conditions. nih.gov

Impact on Inflammatory Mediator Expression (e.g., IL-1β, IL-6, TNF-α)

Research has explored the effect of eugenol on the expression of pro-inflammatory cytokines. Studies have shown that eugenol can inhibit the production of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.netnih.gov In some cellular models, eugenol has been observed to reduce the expression of these pro-inflammatory genes. semanticscholar.org For instance, eugenol has been shown to downregulate pro-inflammatory cytokines in the cornea in response to fungal infection. nih.gov

Mechanisms of NF-κB Pathway Attenuation

The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of genes involved in the inflammatory response. semanticscholar.org Studies on eugenol suggest it may attenuate this pathway. nih.govsemanticscholar.org It has been observed that eugenol can downregulate NF-κB phosphorylation and its subsequent translocation to the nucleus in macrophages. semanticscholar.org This, in turn, can lead to the suppression of pro-inflammatory cytokine production. nih.gov

In Vitro Immunomodulatory Effects on Cellular Responses

In vitro studies have investigated the immunomodulatory effects of eugenyl acetate (B1210297), a structurally similar compound. Eugenyl acetate has been shown to stimulate oxidative burst release from macrophages more than eugenol. cabidigitallibrary.org Both eugenol and eugenyl acetate have been observed to suppress B-cell proliferation. cabidigitallibrary.org Furthermore, they have shown similar maximal activity in inhibiting interferon-γ (IFN-γ) and interleukin-2 (IL-2) production while stimulating the secretion of the anti-inflammatory cytokine IL-10. cabidigitallibrary.orgpsu.ac.th Eugenol has also been found to modulate macrophage activity, which can influence the inflammatory response. nih.gov

Interactive Data Table: In Vitro Immunomodulatory Effects

Research on Antioxidant Mechanisms and Oxidative Stress Intervention

The antioxidant potential of this compound and related compounds has been investigated through various in vitro assays. These studies aim to understand their ability to counteract oxidative stress, a process implicated in numerous pathological conditions.

Research on eugenol derivatives has demonstrated their capacity as free-radical scavengers. researchgate.netnih.gov The antioxidant activity is often evaluated using the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radical scavenging assay. nih.govscielo.br In this assay, the ability of a compound to donate a hydrogen atom to the DPPH radical is measured by a decrease in absorbance at a specific wavelength. scielo.br

Studies have shown that some eugenol derivatives are effective in reducing lipid peroxidation and protein oxidative damage. researchgate.netnih.gov Furthermore, eugenol has been found to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). nih.govmdpi.com In some experimental models, eugenol administration has led to an increase in total antioxidant capacity (TAC) and a reduction in malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov

Interactive Data Table: Antioxidant Activity

Free Radical Scavenging Capabilities (e.g., DPPH, ORAC Assays)

This compound has been investigated for its potential to scavenge free radicals, a key aspect of antioxidant activity. Studies often employ assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and Oxygen Radical Absorbance Capacity (ORAC) tests to evaluate these capabilities.

The ORAC assay is another method used to measure the antioxidant capacity of substances. This assay is based on the hydrogen atom transfer (HAT) mechanism. nih.govnih.gov It quantifies the ability of an antioxidant to quench peroxyl radicals, thereby preventing the oxidation of a fluorescent probe. nih.gov The results are typically expressed as Trolox equivalents, providing a standardized measure of antioxidant activity. While direct ORAC values for this compound are not specified in the search results, the assay is a standard tool for evaluating the antioxidant potential of phenolic compounds. nih.gov

Restoration and Enhancement of Endogenous Antioxidant Enzyme Systems (e.g., SOD, CAT, GPx, GST)

Beyond direct free radical scavenging, phytochemicals can exert their antioxidant effects by modulating the body's own defense systems. This involves the restoration and enhancement of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and glutathione-S-transferase (GST). nih.govnih.govmdpi.com These enzymes play a critical role in neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage. mdpi.com

Superoxide Dismutase (SOD) : This enzyme catalyzes the dismutation of the superoxide radical (O2•−) into molecular oxygen (O2) and hydrogen peroxide (H2O2). nih.govmdpi.com

Catalase (CAT) : CAT is responsible for the decomposition of hydrogen peroxide into water and oxygen, a crucial step in preventing the formation of more dangerous hydroxyl radicals. nih.govmdpi.com

Glutathione Peroxidase (GPx) : GPx enzymes reduce hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using glutathione (GSH) as a reducing agent. nih.govmdpi.com

Glutathione-S-Transferase (GST) : This family of enzymes detoxifies harmful compounds, including products of oxidative stress, by conjugating them with glutathione. nih.govnih.gov

Mechanistic Insights into Hydrogen Atomic Transfer (HAT)

The primary mechanism by which phenolic antioxidants like this compound scavenge free radicals is often through Hydrogen Atom Transfer (HAT). nih.govresearchgate.netmdpi.com In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing the radical and terminating the oxidative chain reaction. nih.govmdpi.com

The efficiency of the HAT process is largely determined by the bond dissociation energy (BDE) of the bond from which the hydrogen atom is abstracted. mdpi.com A lower BDE facilitates the transfer of the hydrogen atom to the radical. The resulting antioxidant radical is typically stabilized by resonance, which delocalizes the unpaired electron and renders it less reactive. researchgate.net

Computational studies using Density Functional Theory (DFT) have been employed to investigate the HAT mechanism for eugenol and its derivatives. researchgate.net These studies help to understand the structural features that influence antioxidant activity and predict the preferred sites for radical attack. researchgate.net The HAT mechanism is a fundamental process in the antioxidant activity of many natural compounds and is a key area of investigation for understanding their protective effects. nih.govnih.govmonash.edu

Exploration of Antimicrobial Activity and Modes of Action

Antibacterial Efficacy Against Diverse Microbial Strains

This compound and related compounds have demonstrated notable antibacterial properties against a range of microbial strains. The parent compound, eugenol, has shown significant antimicrobial activity against various pathogenic bacteria. encyclopedia.pubnih.gov For instance, eugenol has been found to be effective against Escherichia coli and Staphylococcus aureus. encyclopedia.pubnih.gov

While specific data for this compound is limited in the search results, a study on eugenol acetate, a structurally similar compound, revealed broad-spectrum antibacterial activity against several pathogenic isolates. researchgate.net The minimum inhibitory concentrations (MICs) for eugenol acetate ranged from 25 to 100 µg/mL against tested bacteria, which included Escherichia coli, Proteus mirabilis, Staphylococcus aureus, Acinetobacter sp., and Salmonella typhi. researchgate.net However, it was found to be less effective against Pseudomonas aeruginosa. researchgate.net Another study on eugenyl acetate showed its potential to inhibit virulence factors in both Gram-negative and Gram-positive bacteria, such as Pseudomonas aeruginosa and Staphylococcus aureus. nih.gov

Table 1: Antibacterial Activity of Eugenol Acetate

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 25-100 |

| Proteus mirabilis | 25-100 |

| Staphylococcus aureus | 25-100 |

| Acinetobacter sp. | 25-100 |

| Salmonella typhi | 25-100 |

| Pseudomonas aeruginosa | >100 |

Antifungal and Antiyesast Properties

In addition to its antibacterial effects, this compound and related compounds have been investigated for their antifungal and antiyeast activities. Eugenol, the precursor to this compound, has demonstrated activity against various fungi, including Candida species and phytopathogenic fungi. nih.govwoodj.org

A study on eugenyl acetate evaluated its efficacy against clinical isolates of Candida albicans, Candida parapsilosis, Candida tropicalis, and Candida glabrata. nih.gov The minimum inhibitory concentrations (MIC) of eugenyl acetate against these Candida isolates were found to be in the range of 0.1% to 0.4% (v/v). nih.gov The compound was also shown to inhibit biofilm formation and reduce the adherence of Candida cells to keratinocytes. nih.gov

Table 2: Antifungal Activity of Eugenyl Acetate against Candida Species

| Candida Species | Minimum Inhibitory Concentration (MIC) (% v/v) |

|---|---|

| Candida albicans | 0.1 - 0.4 |

| Candida parapsilosis | 0.1 - 0.4 |

| Candida tropicalis | 0.1 - 0.4 |

| Candida glabrata | 0.1 - 0.4 |

Investigation of Cellular and Molecular Targets in Microbial Inhibition (e.g., cell membrane integrity, enzyme activity, protein synthesis)

The antimicrobial action of this compound and similar compounds is believed to involve multiple cellular and molecular targets. A primary mode of action is the disruption of the microbial cell membrane. nih.gov The lipophilic nature of these compounds allows them to partition into the lipid bilayer of the cell membrane, altering its fluidity and permeability. nih.gov This can lead to the leakage of intracellular components and ultimately cell death.

Studies on eugenyl acetate have provided visual evidence of its effects on fungal cell morphology. Light and scanning electron microscopy have revealed cell damage, rough cell surfaces, and fragmented patterns in Candida species treated with the compound. nih.gov These observations support the hypothesis that the compound causes significant cell damage, leading to cell death. nih.gov

In addition to direct membrane damage, these compounds can also interfere with essential cellular processes. For instance, they may inhibit the activity of crucial enzymes involved in metabolism or protein synthesis. The antifungal activity of eugenol has been attributed to its ability to disrupt the fungal membrane structure and affect the function of membrane-bound enzymes. nih.gov Furthermore, eugenol has been suggested to interfere with permeases involved in the transport of amino acids across the cytoplasmic membrane in yeast. woodj.org

Other Emerging Biological Activities in Experimental Systems

While research specifically investigating the biological activities of this compound is still in its nascent stages, preliminary studies and research on structurally related compounds provide a foundation for exploring its potential therapeutic mechanisms. The following sections detail the current understanding of potential antineoplastic mechanisms based on related phenylacetates and eugenyl compounds, as well as in vitro enzyme interactions observed in experimental systems.

Potential Antineoplastic Mechanisms of Related Phenylacetates and Eugenyl Compounds

Investigations into the parent compound, eugenol, and other phenolic compounds have revealed several potential mechanisms that may contribute to antineoplastic activity. These studies, conducted in various cancer cell lines and animal models, suggest that compounds structurally related to this compound could exert anticancer effects through multiple pathways.

One of the primary mechanisms identified is the induction of apoptosis, or programmed cell death, in cancer cells. Eugenol has been shown to trigger apoptosis in melanoma, osteosarcoma, leukemia, gastric, and skin tumor cells. mdpi.com This process is often mediated by the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. For instance, in gastric carcinogenesis models, eugenol demonstrated anti-proliferative and apoptotic activity by increasing the expression of p53, a critical tumor suppressor gene. nih.gov Furthermore, eugenol has been observed to augment apoptosis by decreasing the mitochondrial outer membrane potential and arresting the cell cycle in the S-phase in oral squamous carcinoma cell lines. nih.gov

Another significant mechanism is the modulation of cellular signaling pathways involved in cancer cell proliferation and survival. Eugenol has been reported to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer progression. researchgate.net By inhibiting NF-κB, eugenol can suppress the expression of genes involved in cell proliferation, angiogenesis, and metastasis. Additionally, eugenol has been found to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes that are often overexpressed in cancerous tissues and contribute to inflammation and tumor growth. mdpi.com

Studies on other phenolic compounds, such as flavonoids and stilbenes, have also demonstrated their potential as antineoplastic agents, particularly against multidrug-resistant (MDR) cancer cells. nih.gov In some cases, MDR cancer cell lines have shown increased sensitivity to certain phenolic compounds compared to their drug-sensitive parental lines. This suggests that these compounds may circumvent or overcome the mechanisms of drug resistance, offering a potential advantage in cancer therapy.

The antioxidant and pro-oxidant activities of eugenol also appear to play a role in its potential anticancer effects. At low concentrations, eugenol acts as an antioxidant, protecting normal cells from oxidative damage. mdpi.com However, at higher concentrations, it can act as a pro-oxidant, generating reactive oxygen species that can induce apoptosis in cancer cells. mdpi.com This dual role allows for a targeted effect on cancer cells while potentially minimizing damage to healthy tissues.

Table 1: Investigated Antineoplastic Mechanisms of Eugenol in Preclinical Models

| Mechanism of Action | Cancer Model | Key Findings | Reference |

| Induction of Apoptosis | Melanoma, Osteosarcoma, Leukemia, Gastric, Skin Tumor Cells | Triggers programmed cell death. | mdpi.com |

| Cell Cycle Arrest | Oral Squamous Carcinoma Cells | Arrests cell cycle in S-phase. | nih.gov |

| Inhibition of NF-κB | - | Suppresses genes for proliferation, angiogenesis, and metastasis. | researchgate.net |

| Anti-inflammatory Effects | - | Inhibits COX-2 and iNOS expression. | mdpi.com |

| Antioxidant/Pro-oxidant Activity | - | Protects normal cells at low concentrations, induces apoptosis in cancer cells at high concentrations. | mdpi.com |

In Vitro Enzyme Interaction Studies

Direct in vitro studies on the interaction of this compound with specific enzymes are limited in the current scientific literature. However, research on the enzymatic synthesis of related eugenyl esters provides some insight into its potential interactions.

For example, the enzymatic esterification of eugenol to produce eugenyl acetate has been studied using various lipases, such as Novozym 435. researchgate.net These studies focus on optimizing the reaction conditions for the synthesis of the ester, rather than its inhibitory or modulatory effects on the enzyme itself. The efficiency of these enzymatic reactions indicates that the eugenol moiety can be recognized and processed by certain enzymes.

Research on other natural phenolic compounds has shown that they can act as enzyme inhibitors. For instance, some flavonoids and stilbenes have been found to inhibit enzymes such as chitin synthase 2 and acyl-CoA:cholesterol acyltransferase. researchgate.net Given the structural similarities, it is plausible that this compound could also interact with and potentially inhibit the activity of various enzymes involved in disease processes. However, without direct experimental evidence, this remains speculative. Further research is required to elucidate the specific enzyme interaction profile of this compound and to determine its potential as an enzyme inhibitor or modulator.

Structure Activity Relationship Sar Studies of Eugenyl Phenylacetate Analogs

Analysis of Functional Group Contributions to Biological Efficacy

The structure of eugenyl phenylacetate (B1230308) can be dissected into three main regions: the eugenol (B1671780) backbone (the 4-allyl-2-methoxyphenyl group), the phenyl group, and the ester linkage. Modifications to each of these can significantly impact the compound's biological activity.

The phenolic hydroxyl group of eugenol is a critical determinant of its antioxidant and antimicrobial properties. Esterification of this hydroxyl group, as in eugenyl phenylacetate, fundamentally alters the molecule's electronic and steric properties. Studies on various eugenol esters have shown that this modification can modulate biological activity. For instance, the conversion of eugenol to eugenyl acetate (B1210297) has been reported to enhance certain biological effects.

Research on a series of eugenol derivatives has demonstrated that the nature of the acyl group in the ester plays a pivotal role. For example, the introduction of different substituent groups on the phenylacetate moiety would be expected to alter the molecule's lipophilicity and electronic distribution, thereby influencing its interaction with biological targets. Modifications on the allyl group of the eugenol backbone, such as epoxidation, can also lead to derivatives with altered, and sometimes enhanced, antimicrobial activity. For instance, epoxide-eugenol has been found to be a more effective antimicrobial agent than eugenol itself.

Comparative Biological Activity Profiles of this compound Versus Eugenol

Eugenol, the precursor to this compound, is well-documented for its broad-spectrum biological activities, including antimicrobial, anti-inflammatory, antioxidant, and analgesic effects. The esterification to form this compound modifies these properties, in some cases offering advantages.

In terms of antimicrobial action, while eugenol is effective, its ester derivatives have shown promising potential. For example, some studies on eugenyl acetate revealed a decrease in the minimum inhibitory concentration (MIC) against certain bacteria compared to eugenol, suggesting that the ester form can be more potent. This enhanced activity may be attributed to increased lipophilicity, facilitating passage through microbial cell membranes.

Regarding antioxidant activity, the free phenolic hydroxyl group in eugenol is crucial for its radical scavenging ability. Esterification, as in this compound, can lead to a significant reduction in this type of antioxidant action. However, some esterified derivatives of eugenol have demonstrated high antioxidant potential in other assays, suggesting that the mechanism of action may be altered.

In the context of anti-inflammatory effects, both eugenol and its acetylated form, eugenyl acetate, have shown the ability to modulate immune responses. For example, eugenyl acetate has been observed to stimulate oxidative burst release from macrophages more significantly than eugenol, while both compounds can suppress B-cell proliferation.

Table 1: Comparative Antimicrobial Activity of Eugenol and Eugenyl Acetate This table is representative of findings in the literature and may not reflect all studies.

| Compound | Organism | Activity Metric (e.g., MIC) | Relative Potency |

|---|---|---|---|

| Eugenol | Gram-positive bacteria | Higher MIC | Less Potent |

| Eugenyl Acetate | Gram-positive bacteria | Lower MIC | More Potent |

| Eugenol | Gram-negative bacteria | Effective | - |

| Eugenyl Acetate | Gram-negative bacteria | Effective | - |

Steric and Electronic Influences on Bioactivity and Selectivity

The bioactivity of this compound analogs is governed by a delicate interplay of steric and electronic factors. Steric properties, such as the size and shape of the molecule, influence how well it can fit into the binding site of a biological target. Electronic properties, including electron density and distribution, dictate the types of interactions (e.g., hydrogen bonding, hydrophobic interactions) the molecule can form.

The addition of the phenylacetate group to eugenol introduces significant steric bulk. This can either enhance or hinder biological activity depending on the target. If the target has a large, accommodating binding pocket, the increased size may lead to more extensive van der Waals interactions and improved affinity. Conversely, if the binding site is constrained, the bulky group may prevent optimal binding.

Electronically, the ester linkage in this compound withdraws electron density from the aromatic ring of the eugenol moiety compared to the free hydroxyl group in eugenol. This modification, along with the electronic nature of substituents on the phenylacetate ring, can fine-tune the molecule's interaction with target proteins. For instance, electron-withdrawing or electron-donating groups on the phenyl ring can modulate the partial charges on the ester carbonyl, influencing its ability to act as a hydrogen bond acceptor.

Computational Chemistry and In Silico Modeling for SAR Prediction

Computational tools have become indispensable in modern drug discovery for predicting the biological activity of compounds and understanding their SAR.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound and its analogs, DFT can be employed to calculate various electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential.

These descriptors are valuable for predicting reactivity and biological activity. For example, a lower HOMO-LUMO gap generally implies higher chemical reactivity. In the context of antioxidant activity, DFT studies on eugenol and its derivatives have helped to elucidate the mechanisms of hydrogen atom transfer, a key process in radical scavenging. Such studies can predict how the esterification in this compound affects its antioxidant potential by altering the electronic properties of the aromatic ring and the lability of hydrogen atoms.

In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds, which are crucial for their development as therapeutic agents. For this compound, these tools can provide insights into its likely oral bioavailability, metabolic stability, and potential for causing adverse effects. Predictions are based on the molecule's physicochemical properties, such as its logarithm of the partition coefficient (logP), molecular weight, and number of hydrogen bond donors and acceptors.

Molecular docking is another powerful in silico technique that predicts the preferred orientation of a molecule when bound to a biological target. Docking studies of eugenol and its ester derivatives against various protein targets (e.g., enzymes, receptors) have helped to visualize their binding modes and identify key interacting amino acid residues. For this compound, docking simulations could reveal how the phenylacetate moiety contributes to binding affinity and selectivity, providing a rational basis for its observed or predicted biological activities.

Table 2: Predicted ADMET Properties of this compound (Illustrative) These values are hypothetical and for illustrative purposes. Actual values would be obtained from specialized ADMET prediction software.

| Property | Predicted Value/Classification | Implication |

|---|---|---|

| Human Intestinal Absorption | High | Good absorption after oral administration |

| Blood-Brain Barrier Permeation | Moderate | Potential for CNS activity |

| CYP450 2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

| Ames Mutagenicity | Non-mutagenic | Low potential for carcinogenicity |

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are developed by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods to find the best correlation with experimental activity data.

For eugenol derivatives, QSAR studies have been successfully applied to model their antioxidant and other biological activities. A typical QSAR equation might take the form:

log(1/IC₅₀) = c₀ + c₁(descriptor₁) + c₂(descriptor₂) + ...

Where IC₅₀ is the concentration of the compound required to produce a 50% effect, and the descriptors can be parameters like logP (hydrophobicity), molar refractivity (steric), and HOMO/LUMO energies (electronic). For instance, a QSAR study on eugenyl benzoate (B1203000) derivatives identified hydrophobicity (logP) and steric parameters (CMR - Molar Refractivity) as significant factors influencing their cytotoxic activity. fda.gov Such models, once validated, can be used to predict the activity of newly designed this compound analogs before their synthesis, thereby saving time and resources.

Advanced Analytical and Characterization Methodologies for Eugenyl Phenylacetate

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of eugenyl phenylacetate (B1230308). By analyzing the interaction of the molecule with electromagnetic radiation, these techniques offer a non-destructive means to probe its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds like eugenyl phenylacetate. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.

Data obtained in CDCl₃ solvent.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. semanticscholar.org When IR radiation is passed through a sample of this compound, the molecule absorbs energy at specific frequencies corresponding to the vibrational modes of its bonds. This results in a unique IR spectrum that serves as a molecular fingerprint.

Attenuated Total Reflectance (ATR) is a sampling technique often used in conjunction with FTIR spectroscopy. anton-paar.comwikipedia.org It allows for the direct analysis of solid or liquid samples with minimal preparation. anton-paar.comwikipedia.org In ATR-FTIR, an IR beam is passed through a crystal with a high refractive index, creating an evanescent wave that penetrates a short distance into the sample in contact with the crystal. anton-paar.comwikipedia.org

Characteristic IR absorption bands for this compound include:

~3070-3000 cm⁻¹: C-H stretching of the aromatic and vinyl groups.

~2930-2840 cm⁻¹: C-H stretching of the methoxy (B1213986) and methylene groups.

~1760 cm⁻¹: C=O stretching of the ester group.

~1605 and 1510 cm⁻¹: C=C stretching of the aromatic ring. rsc.org

~1200-1000 cm⁻¹: C-O stretching of the ester and ether groups.

Electronic Circular Dichroism (ECD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized light. mdpi.com While this compound itself is not chiral, this technique is crucial for the analysis of chiral derivatives or related chiral compounds. ECD is highly sensitive to the three-dimensional arrangement of atoms in a molecule, making it a powerful tool for determining the absolute configuration of chiral centers. mdpi.commdpi.com The conformation of the molecule significantly impacts the resulting ECD spectrum. mdpi.com

Chromatographic Methods for Isolation and Identification

Chromatographic techniques are essential for separating this compound from complex mixtures and for confirming its identity and purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.netphcog.com It is a highly effective method for the analysis of volatile compounds like this compound. researchgate.net

In GC, the sample is vaporized and passed through a column, where components are separated based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).

The mass spectrum of this compound provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for unambiguous identification. The NIST library contains mass spectral data for this compound, with a top peak at m/z 164. nih.gov This technique is also highly sensitive for detecting and quantifying impurities. researchgate.net

High-Performance Liquid Chromatography (HPLC) and Enantioselective HPLC for Chiral Resolution

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique used to separate, identify, and quantify components in a mixture. For a compound like this compound, standard HPLC methods, particularly reverse-phase (RP) HPLC, are employed to determine its purity and quantify its presence in various matrices. In a typical RP-HPLC setup, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

For the analysis of aromatic esters such as this compound, a C18 column is commonly utilized. The mobile phase often consists of a mixture of an organic solvent like acetonitrile or methanol and water, sometimes with an acid modifier like phosphoric acid or formic acid to improve peak shape and resolution sielc.com. Detection is typically achieved using a UV-Vis detector, as the aromatic rings in this compound absorb ultraviolet light.

Enantioselective HPLC for Chiral Resolution

The application of enantioselective HPLC is specifically for the separation of enantiomers, which are non-superimposable mirror images of a chiral molecule. However, this compound is an achiral molecule, meaning it does not possess a stereocenter and therefore does not have enantiomers fda.gov. As a result, enantioselective HPLC for the purpose of chiral resolution is not applicable to this compound itself.

Direct enantioseparation using HPLC relies on chiral stationary phases (CSPs) that create a chiral environment, allowing for differential interaction with the enantiomers of a racemic compound rsc.orgresearchgate.net. These interactions lead to different retention times for each enantiomer, enabling their separation and quantification. While hundreds of CSPs are commercially available, their use is predicated on the analyte being chiral nih.gov.

Should a chiral derivative of this compound be synthesized, for instance by introducing a chiral center through chemical modification, then enantioselective HPLC would become a critical tool for separating the resulting enantiomers. In such a hypothetical scenario, a polysaccharide-based CSP, such as those derived from cellulose or amylose, might be employed to achieve resolution mdpi.comphenomenex.commdpi.com.

Below is a table outlining typical starting parameters for an analytical HPLC method for assessing the purity of this compound.

| Parameter | Value |

| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Advanced Approaches for Stereochemical Assignment

Stereochemical assignment involves determining the three-dimensional arrangement of atoms in a molecule, specifically at chiral centers. This is crucial for chiral molecules where different enantiomers or diastereomers can have vastly different biological activities.

However, as established, this compound is an achiral compound and lacks any stereocenters fda.gov. The molecule does not exhibit stereoisomerism, and therefore, advanced methodologies for stereochemical assignment are not relevant to its characterization. Its structure is fully defined by its constitution and connectivity, without the need to specify the spatial orientation of any substituents.

For molecules that are chiral, several advanced techniques are used for the unambiguous determination of their absolute configuration. These methods include:

X-ray Crystallography: This is considered the gold standard for determining the absolute configuration of a molecule, provided that a suitable single crystal can be grown.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral derivatizing agents, such as Mosher's acid, it is possible to determine the absolute configuration of chiral alcohols and amines by analyzing the chemical shifts in the ¹H or ¹⁹F NMR spectra of the resulting diastereomeric esters or amides.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These chiroptical spectroscopic techniques measure the differential absorption of left and right circularly polarized light and can be used to determine the absolute configuration of chiral molecules in solution by comparing experimental spectra to those predicted by quantum chemical calculations.

While these techniques are powerful tools in stereochemistry, their application is reserved for chiral compounds. The structural analysis of this compound relies on standard spectroscopic methods like NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its chemical identity and purity, without any stereochemical aspect to consider.

Future Research Directions and Potential Applications in Chemical Biology

Development of Eugenyl Phenylacetate (B1230308) as a Research Probe in Mechanistic Studies

The unique chemical structure of eugenyl phenylacetate makes it a candidate for development as a research probe to investigate complex biological processes. While direct studies employing this compound as a molecular probe are currently limited, its inherent properties suggest potential for future applications. The ester linkage can be designed to be cleavable by specific enzymes, releasing a fluorescent or otherwise detectable moiety. This "turn-on" mechanism could be harnessed to report on the activity of certain classes of esterases or other enzymes within a cellular context.

Furthermore, the eugenyl and phenylacetyl components could be chemically modified to incorporate photo-crosslinking groups or affinity tags. Such modified probes would enable researchers to identify and isolate binding partners (e.g., proteins, nucleic acids) of the molecule within a complex biological sample. This approach, known as affinity-based protein profiling (ABPP), is a powerful tool for target identification and mechanistic elucidation in drug discovery and chemical biology. The development of such probes derived from this compound could help to unravel the mechanisms of action of this and related compounds.

Exploration of Novel Therapeutic Targets Through Compound Modification (non-clinical)

The modification of the this compound scaffold presents a promising avenue for the discovery of novel, non-clinical therapeutic agents. By systematically altering its chemical structure, researchers can create libraries of analogues with diverse physicochemical properties and biological activities. This approach allows for the exploration of new therapeutic targets and the development of compounds with enhanced potency and selectivity.

Recent studies on related eugenol (B1671780) esters have demonstrated the potential of this strategy. For instance, a series of eugenyl benzoate (B1203000) derivatives were synthesized and evaluated for their activity as inhibitors of B-cell lymphoma 2 (Bcl-2), an important anti-apoptotic protein and a validated target in cancer therapy. While not directly involving this compound, this research highlights how modifications to the eugenol core can lead to compounds with potential therapeutic applications. Similarly, other eugenol derivatives have been investigated for their anti-inflammatory properties through the agonism of peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of inflammation and metabolism.

These examples underscore the potential for developing novel therapeutic leads from the this compound backbone. Future non-clinical research could focus on creating derivatives that target other disease-relevant proteins, such as kinases, proteases, or transcription factors. The exploration of different ester linkages, substitutions on the aromatic rings, and modifications to the allyl group could yield compounds with unique biological activities, opening up new avenues for therapeutic intervention.

Table 1: Examples of Non-Clinical Therapeutic Targets Explored with Eugenol Derivatives

| Derivative Class | Therapeutic Target | Potential Application |

| Eugenyl Benzoates | B-cell lymphoma 2 (Bcl-2) | Oncology |

| Eugenol Derivatives | Peroxisome proliferator-activated receptor-gamma (PPARγ) | Anti-inflammatory |

This table is illustrative and based on research on related eugenol compounds, suggesting potential avenues for this compound modification.

Integration with Synthetic Biology for Enhanced Production and Diversification

Synthetic biology offers a powerful and sustainable platform for the production of this compound and its derivatives. By harnessing the metabolic machinery of microorganisms like Saccharomyces cerevisiae (baker's yeast), it is possible to engineer biosynthetic pathways for the production of the necessary precursors, eugenol and phenylacetic acid.

The biosynthesis of phenylpropanoids, the class of compounds to which eugenol belongs, has been extensively studied and engineered in microbial hosts. The shikimate pathway, which produces the aromatic amino acids phenylalanine and tyrosine, is the starting point for phenylpropanoid biosynthesis. Key enzymes such as phenylalanine ammonia-lyase (PAL) and 4-coumarate:CoA ligase (4CL) can be introduced into yeast to convert these amino acids into the precursors of eugenol. Similarly, pathways for the production of phenylacetic acid from phenylalanine have also been established in microorganisms.

The integration of these two biosynthetic pathways within a single microbial chassis, coupled with the introduction of an appropriate acyltransferase or esterase capable of catalyzing the esterification of eugenol with phenylacetyl-CoA, would enable the de novo production of this compound from simple sugars. This synthetic biology approach not only provides a renewable and potentially more cost-effective production route but also facilitates the diversification of the final product. By introducing mutations into the biosynthetic enzymes or by feeding the engineered microbes with precursor analogues, a wide range of novel this compound derivatives could be generated for screening in various biological assays.

Table 2: Key Enzymatic Steps for the Biosynthesis of this compound Precursors

| Precursor | Key Enzyme Class | Starting Metabolite |

| Eugenol | Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), 4-Coumarate:CoA ligase (4CL), etc. | L-Phenylalanine |

| Phenylacetic Acid | Phenylalanine dehydrogenase, Phenylpyruvate decarboxylase, etc. | L-Phenylalanine |

Advancements in Sustainable and Scalable Synthesis Technologies

Beyond biological production, there is a significant opportunity to advance the sustainable and scalable chemical synthesis of this compound. Traditional esterification methods often rely on harsh conditions, stoichiometric amounts of hazardous reagents, and the use of volatile organic solvents, which raise environmental concerns. Green chemistry principles are now guiding the development of more eco-friendly synthetic routes.

One promising approach is the use of heterogeneous catalysts in solvent-free systems. For example, the synthesis of eugenyl acetate (B1210297), a related compound, has been successfully achieved with high conversion rates using reusable solid catalysts like molecular sieves and polymeric resins. These methods eliminate the need for organic solvents, simplify product purification, and allow for the recycling of the catalyst, thereby reducing waste and energy consumption. Similar strategies can be applied to the synthesis of this compound.

Enzymatic catalysis also presents a green and highly selective alternative to traditional chemical synthesis. Lipases and esterases can catalyze the esterification of eugenol with phenylacetic acid under mild reaction conditions, often in solvent-free or aqueous media. The high specificity of enzymes can reduce the formation of byproducts, leading to cleaner reactions and easier downstream processing. The immobilization of these enzymes on solid supports can further enhance their stability and reusability, making the process more economically viable for large-scale production.

Future research in this area will likely focus on the development of novel, highly active, and robust catalysts, both chemical and biological, for the efficient and sustainable synthesis of this compound. The optimization of reaction conditions, such as temperature, pressure, and reactant molar ratios, will also be crucial for developing scalable and commercially viable manufacturing processes.

Table 3: Comparison of Synthesis Strategies for Eugenyl Esters

| Synthesis Method | Key Features | Advantages |

| Traditional Chemical Synthesis | Use of strong acids/bases, organic solvents | Well-established, versatile |

| Heterogeneous Catalysis | Reusable solid catalysts, solvent-free conditions | Reduced waste, catalyst recyclability, simplified purification |

| Enzymatic Catalysis | Use of lipases/esterases, mild reaction conditions | High selectivity, environmentally friendly, minimal byproducts |

Q & A

Q. What are the established methodologies for synthesizing eugenyl phenylacetate, and how can purity be validated?

this compound can be synthesized via esterification of eugenol with phenylacetic acid, typically using acid catalysts (e.g., sulfuric acid) under controlled temperature. Purity validation requires chromatographic techniques (HPLC or GC-MS) to confirm the absence of unreacted precursors and byproducts. Structural characterization should include H/C NMR and FT-IR spectroscopy to verify ester bond formation. For novel derivatives, elemental analysis and high-resolution mass spectrometry (HRMS) are essential .

Q. What in vitro models are appropriate for studying this compound’s anticancer activity, and what endpoints should be prioritized?

Use cancer cell lines (e.g., osteosarcoma, prostate, or melanoma) to assess antiproliferative effects via MTT assays. Key endpoints include:

- Cell cycle arrest : Flow cytometry to detect G1 phase accumulation, supported by Western blotting for p21Cip1 and pRb phosphorylation status .

- Apoptosis : Annexin V/PI staining and quantification of Bcl-2/Bax ratio via qPCR or immunoblotting .

- Invasion/metastasis : Transwell assays to evaluate reduced invasiveness, complemented by urokinase plasminogen activator (uPA) activity measurements .

Q. How does this compound interact with metabolic pathways in mammalian systems?

Phenylacetate derivatives are metabolized via the phenylacetate catabolic hybrid pathway, involving CoA ligation and β-oxidation. In prokaryotes, aerobic degradation produces phenylacetyl-CoA, which enters the TCA cycle. For mammalian studies, track metabolites using C-labeled compounds and LC-MS/MS to identify intermediates like phenylacetylglycine .

Advanced Research Questions

Q. How can contradictory data on phenylacetate’s neurotoxicity versus therapeutic efficacy be reconciled in experimental models?

Neurotoxicity in rat models (e.g., cerebellar atrophy, optic nerve demyelination ) may arise from prolonged high-dose exposure, whereas therapeutic effects (e.g., prostate cancer cell differentiation ) occur at lower doses. Design dose-response studies with pharmacokinetic monitoring to establish a therapeutic window. Use tissue-specific biomarkers (e.g., GFAP for neurotoxicity, PSA for prostate cancer) to contextualize outcomes .

Q. What experimental strategies optimize synergistic combinations of this compound with other antitumor agents?

- Preclinical testing : Combine with agents targeting complementary pathways (e.g., suramin for growth factor inhibition ). Use Chou-Talalay synergy assays to calculate combination indices (CI).

- Mechanistic validation : Assess downstream effects on tumor suppressor genes (e.g., p21Cip1) and oncogenic signaling (e.g., TGF-β2) via RNA-seq .

- Pharmacokinetic alignment : Ensure overlapping plasma half-lives using LC-MS to monitor concurrent drug levels .

Q. What advanced techniques elucidate the structural basis of this compound’s interaction with cellular targets?

- Molecular docking : Screen against apoptosis regulators (Bcl-2, Bax) using AutoDock Vina with PDB structures (e.g., 1G5J for Bcl-2).

- Cryo-EM : Resolve binding conformations with cytochrome P450 enzymes involved in phenylacetate metabolism.

- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to nuclear receptors (e.g., PPARγ) implicated in differentiation therapy .

Methodological Considerations

Q. How should researchers address gaps in chronic toxicity data for phenylacetate derivatives?

- In vivo models : Conduct 90-day rodent studies with histopathology (liver, kidney, brain) and plasma ammonia monitoring, as phenylacetate disrupts urea cycle enzymes .

- In silico prediction : Use QSAR models (e.g., OECD Toolbox) to estimate genotoxicity and endocrine disruption potential .

Q. What computational tools are critical for analyzing phenylacetate catabolism in environmental or host-microbe systems?

- Meta-omics : Reconstruct pathways via KEGG/MG-RAST using metagenomic data from microbial communities (e.g., Melioribacter roseus ).

- Flux balance analysis : Model carbon flux through phenylacetyl-CoA intermediates in genome-scale metabolic models (GEMs) .

Data Interpretation and Validation

Q. How can conflicting results in phenylacetate’s efficacy across cancer types be systematically analyzed?

Perform meta-analyses of transcriptomic datasets (e.g., GEO, TCGA) to identify tumor-specific biomarkers (e.g., HLA class I upregulation in prostate cancer vs. Bcl-2 downregulation in osteosarcoma ). Validate findings using patient-derived xenografts (PDXs) treated with phenylacetate .

Q. What controls are essential when assessing phenylacetate’s impact on neuronal development in vitro?

Include untreated primary neurons and cells exposed to phenylalanine (to distinguish phenylacetate-specific effects from phenylketonuria-like pathways). Monitor dendritic arborization via confocal microscopy and synaptic activity using patch-clamp electrophysiology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.